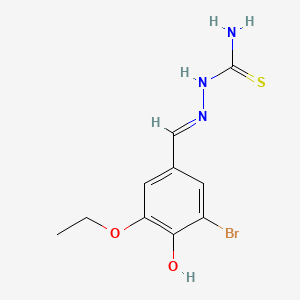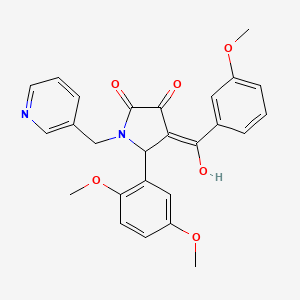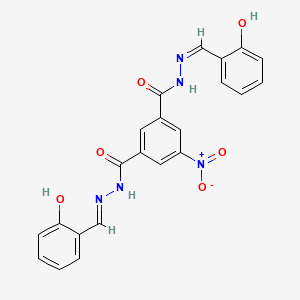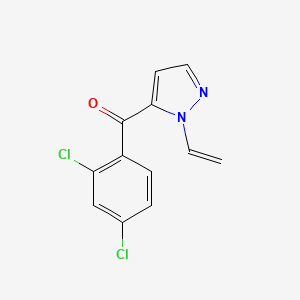![molecular formula C14H15N3OS B13373985 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
準備方法
The synthesis of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone typically involves the reaction of 4-(allylamino)-2-quinazolinethiol with acetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
化学反応の分析
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allylamino group can be replaced with other nucleophiles such as halides or alkoxides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield .
科学的研究の応用
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other quinazoline derivatives, which are valuable in medicinal chemistry for developing new drugs.
Medicine: The compound’s derivatives have been explored for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development.
作用機序
The mechanism of action of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to form reactive intermediates can contribute to its cytotoxic effects.
類似化合物との比較
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone can be compared with other quinazoline derivatives, such as:
4-(3H)-Quinazolinone: Known for its analgesic and anti-inflammatory properties.
6-Bromoquinazolinone: Used in the synthesis of various bioactive substances.
2,3-Disubstituted-4(3H)-quinazolinone: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit significant biological activities. This makes it a valuable compound for scientific research and potential drug development.
特性
分子式 |
C14H15N3OS |
|---|---|
分子量 |
273.36 g/mol |
IUPAC名 |
1-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylpropan-2-one |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-15-13-11-6-4-5-7-12(11)16-14(17-13)19-9-10(2)18/h3-7H,1,8-9H2,2H3,(H,15,16,17) |
InChIキー |
JSQRPJKZRZFPOO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)

